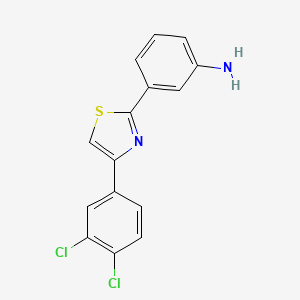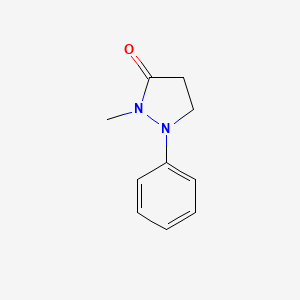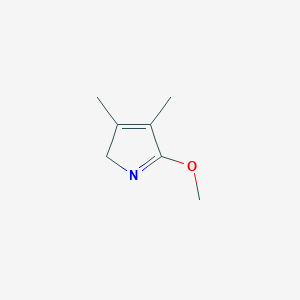
5-Methoxy-3,4-dimethyl-2H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3,4-dimethyl-2H-pyrrole can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines under mild reaction conditions. This method is advantageous due to its operational simplicity and high yield . Another method involves the use of N-alkoxycarbonyl protection, which provides distinct reactivity in comparison with N-sulfonyl protection .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using catalytic processes. For example, a stable manganese complex can catalyze the conversion of primary diols and amines to pyrroles in the absence of organic solvents, with water and molecular hydrogen as the only side products . This method is highly selective and avoids the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3,4-dimethyl-2H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield dihydropyrrole derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles to form N-substituted pyrroles.
Common Reagents and Conditions
Common reagents used in these reactions include iron (III) chloride for condensation reactions, catalytic ruthenium complexes for bimolecular assembly, and copper catalysts for oxidative aromatization . Reaction conditions often involve mild temperatures and the use of solvents such as water or ionic liquids.
Major Products
The major products formed from these reactions include N-substituted pyrroles, dihydropyrrole derivatives, and various functionalized pyrrole compounds .
Scientific Research Applications
5-Methoxy-3,4-dimethyl-2H-pyrrole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methoxy-3,4-dimethyl-2H-pyrrole involves its interaction with molecular targets and pathways within biological systems. The compound can act as a reagent in the design of inhibitors for specific enzymes, such as MEK inhibitors with potent antitumor efficacy . Its effects are mediated through the modulation of enzyme activity and the inhibition of specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-3,4-dihydro-2H-pyrrole: This compound shares a similar structure but lacks the dimethyl groups present in 5-Methoxy-3,4-dimethyl-2H-pyrrole.
2-Methoxy-1-pyrroline: Another related compound with similar chemical properties.
Omeprazole: Although structurally different, it contains a methoxy group and a pyrrole-like ring system.
Uniqueness
Its dimethyl groups enhance its stability and reactivity compared to other similar compounds .
Properties
CAS No. |
63613-34-3 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
5-methoxy-3,4-dimethyl-2H-pyrrole |
InChI |
InChI=1S/C7H11NO/c1-5-4-8-7(9-3)6(5)2/h4H2,1-3H3 |
InChI Key |
LONAXAXWRAXRJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC1)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


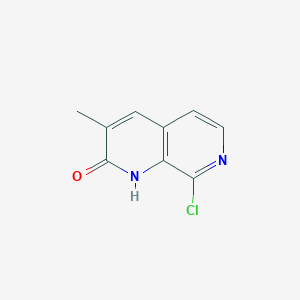
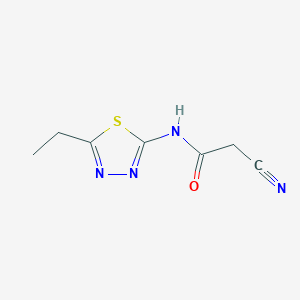
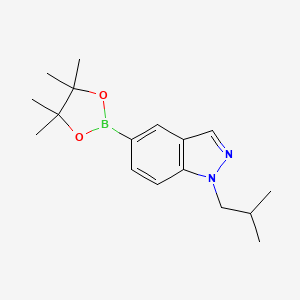
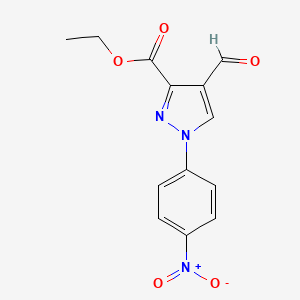
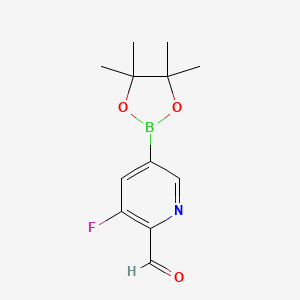
![2-Cyclohexyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11768696.png)
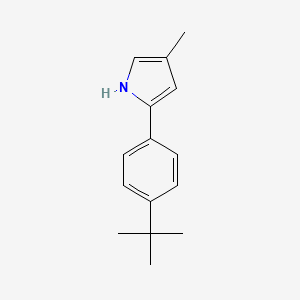
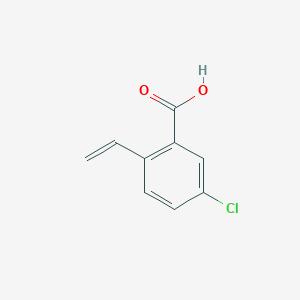
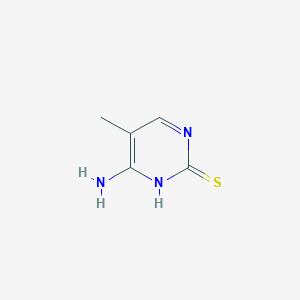
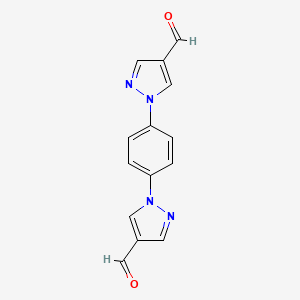
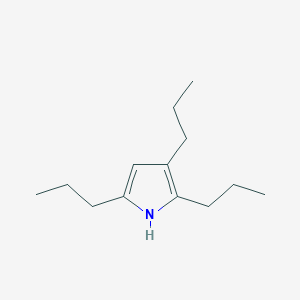
![(1R,4S,7R)-rel-ethyl 2-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B11768717.png)
